![molecular formula C19H21ClN2O3S B4533053 N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide](/img/structure/B4533053.png)
N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide
Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions with specific catalysts. For example, Wang et al. (2006) detailed the use of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines, highlighting the importance of arene sulfonyl groups for high enantioselectivity (Wang et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide has been studied extensively. Shim et al. (2002) analyzed the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis (Shim et al., 2002).
Chemical Reactions and Properties
In research by Lee and Kim (1993), reactions of 5-(arylimino)-4-chloro-5H-1,2,3-dithiazoles with alkylamines were explored, providing insights into the synthesis of complex amine-based compounds, which is relevant to understanding the chemical reactions of N-[1-(4-chlorobenzyl)-3-piperidinyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide (Lee & Kim, 1993).
Physical Properties Analysis
The physical properties of related compounds, such as solubility, melting point, and crystal structure, are critical for understanding their behavior. The work by Smith and Wermuth (2010) on anhydrous 1:1 proton-transfer compounds provides insights into the crystal structure and physical properties of related compounds (Smith & Wermuth, 2010).
Chemical Properties Analysis
For chemical properties, the study by Bi (2014) on the preparation and characterization of N-Allyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-4-chlorobenzamide offers a perspective on the chemical characteristics of compounds within this family (Bi, 2014).
properties
IUPAC Name |
N-[1-[(4-chlorophenyl)methyl]piperidin-3-yl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3S/c20-14-5-3-13(4-6-14)10-22-7-1-2-15(11-22)21-19(23)18-17-16(12-26-18)24-8-9-25-17/h3-6,12,15H,1-2,7-11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZVHGDQGBODIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=C(C=C2)Cl)NC(=O)C3=C4C(=CS3)OCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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